6-hydroxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide
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Overview
Description
Mechanism of Action
Target of Action
Pyrimidines are known to interact with various biological targets, including the serotonin (5-ht) receptor sites . The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl, or naphthyl, as well as a cationic side chain, is expected to enhance affinity .
Mode of Action
The interaction of the ligand with an anionic side chain of the (5-ht) receptor site (asp155) neutralizes the positive charge on the ligand bound to the receptor . This suggests that the compound may act through a similar mechanism.
Biochemical Pathways
Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Pharmacokinetics
The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the c-4 position of the halopyrimidines is generally found to be strongly preferred over c-2 . This suggests that the compound may have good bioavailability due to its hydrophobic character.
Result of Action
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Action Environment
The compound’s hydrophobic character suggests that it may be influenced by the lipid composition of the cellular environment .
Preparation Methods
The synthesis of 6-hydroxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 3-(methylthio)aniline with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions may include heating and the use of solvents such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-hydroxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine derivatives.
Scientific Research Applications
6-hydroxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its antiviral and antimicrobial properties.
Comparison with Similar Compounds
6-hydroxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide can be compared with other pyrimidine derivatives, such as:
4-(4-chlorophenyl)-N,N-diethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Known for its calcium channel blocking activity.
6-methyl-5-(morpholine-4-carbonyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one: Exhibits significant antihypertensive activity.
The uniqueness of this compound lies in its combined neuroprotective and anti-inflammatory properties, making it a promising candidate for further research and development in therapeutic applications .
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-18-9-4-2-3-8(5-9)15-12(17)10-6-11(16)14-7-13-10/h2-7H,1H3,(H,15,17)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSSGMOMULBJMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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